7-(Trifluoromethyl)benzo[d]oxazol-2-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-(trifluoromethyl)-1,3-benzoxazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2O/c9-8(10,11)4-2-1-3-5-6(4)14-7(12)13-5/h1-3H,(H2,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASOBLLZBIULETD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)N=C(O2)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Methodologies for the Synthesis of 7 Trifluoromethyl Benzo D Oxazol 2 Amine and Its Derivatives
Established Synthetic Pathways for Benzoxazole (B165842) Formation
The construction of the benzoxazole ring system is a cornerstone of the synthesis of the target molecule. Various strategies have been developed over the years, with condensation and cyclization reactions being the most prominent.
Condensation Reactions and Cyclization Strategies for Benzoxazoles
The most common and direct route to 2-aminobenzoxazoles involves the reaction of a 2-aminophenol (B121084) derivative with a cyanating agent. The classical method utilizes the highly toxic cyanogen (B1215507) bromide (BrCN) for the cyclization of 2-aminophenols. prepchem.comnih.gov This reaction proceeds via the formation of an intermediate cyanamide, which then undergoes intramolecular cyclization to form the 2-aminobenzoxazole (B146116) ring.
In an effort to avoid the use of hazardous reagents like BrCN, alternative cyanating agents have been developed. One such reagent is N-cyano-N-phenyl-p-toluenesulfonamide (NCTS). nih.govorganic-chemistry.org The reaction of 2-aminophenols with NCTS, typically in the presence of a strong base like lithium hexamethyldisilazide (LiHMDS) or a Lewis acid such as boron trifluoride etherate (BF₃·Et₂O), provides a safer route to 2-aminobenzoxazoles. nih.govorganic-chemistry.orgacs.org The reaction mechanism is believed to involve the activation of the cyano group of NCTS, followed by nucleophilic attack of the amino group of the 2-aminophenol, and subsequent cyclization. nih.gov
Other methods for forming the benzoxazole ring include the condensation of 2-aminophenols with various functional groups. For instance, reactions with β-diketones, catalyzed by a combination of a Brønsted acid and copper iodide, can yield 2-substituted benzoxazoles. acs.org Additionally, domino annulation approaches, such as the copper-catalyzed reaction of 2-bromoanilines with acyl chlorides, offer a versatile one-pot strategy for benzoxazole synthesis.
Precursor Design and Selection in Benzoxazole Synthesis
The key precursor for the synthesis of 7-(Trifluoromethyl)benzo[d]oxazol-2-amine is 2-amino-6-(trifluoromethyl)phenol (B1290082) . The strategic placement of the trifluoromethyl group on this precursor is critical for the final structure. The synthesis of this specific precursor is not widely reported, but can be envisioned through a multi-step sequence starting from a commercially available substituted phenol (B47542).
A plausible synthetic route involves the nitration of a phenol bearing a trifluoromethyl group at the desired position, followed by the reduction of the nitro group to an amine. For instance, starting with 2-(trifluoromethyl)phenol, a regioselective nitration would be required to introduce a nitro group at the 6-position. However, controlling the regioselectivity of electrophilic aromatic substitution on a phenol ring can be challenging.
A more controlled approach involves starting with a pre-functionalized benzene (B151609) ring where the positions of the eventual amino and hydroxyl groups, as well as the trifluoromethyl group, are already established. For example, a synthetic pathway could commence with 2-chloro-1-nitro-3-(trifluoromethyl)benzene. Nucleophilic aromatic substitution of the chloro group with a hydroxide (B78521) source would yield 2-nitro-6-(trifluoromethyl)phenol. Subsequent reduction of the nitro group would then provide the desired 2-amino-6-(trifluoromethyl)phenol precursor. The reduction of a nitro group in the presence of a trifluoromethyl group is a well-established transformation, often accomplished using reducing agents like sodium dithionite (B78146) or catalytic hydrogenation. prepchem.com
Methodologies for the Introduction of the Trifluoromethyl Moiety
The incorporation of the trifluoromethyl (CF₃) group onto the aromatic ring is a pivotal step in the synthesis of the target compound. This can be achieved through either direct or indirect methods.
Direct Trifluoromethylation Reagents and Techniques
Direct trifluoromethylation involves the introduction of the CF₃ group onto a pre-formed aromatic ring. A variety of reagents have been developed for this purpose, and they can be broadly categorized as radical, nucleophilic, or electrophilic trifluoromethylating agents.
Radical Trifluoromethylation: Reagents such as trifluoroiodomethane (CF₃I) in the presence of a radical initiator can be used to introduce a CF₃ group onto aromatic systems.
Nucleophilic Trifluoromethylation: The Ruppert-Prakash reagent (TMSCF₃) is a widely used source of the trifluoromethyl nucleophile. Its reaction with aryl halides, typically catalyzed by copper, can lead to trifluoromethylated aromatic compounds.
Electrophilic Trifluoromethylation: Reagents like Umemoto's and Togni's reagents are electrophilic sources of the CF₃ group and can react with electron-rich aromatic compounds.
While these methods are powerful, achieving high regioselectivity in the direct trifluoromethylation of a substituted phenol can be challenging due to the directing effects of the existing substituents.
Indirect Strategies for Regioselective Trifluoromethyl Group Incorporation
Indirect strategies for introducing the trifluoromethyl group often provide better control over the regiochemistry. A common approach is to introduce the trifluoromethyl group at an early stage of the synthesis, on a simpler precursor molecule, and then carry this group through the subsequent reaction sequence.
As alluded to in the precursor design section (2.1.2), a reliable indirect strategy for obtaining this compound involves starting with a molecule that already contains the trifluoromethyl group at the desired position. For example, the synthesis can begin with a commercially available trifluoromethyl-substituted aniline (B41778) or phenol derivative.
A viable indirect route to the key precursor, 2-amino-6-(trifluoromethyl)phenol, starts with the nitration of 2-bromophenol (B46759) to yield 2-bromo-6-nitrophenol. chemicalbook.com The bromine atom can then be replaced by a trifluoromethyl group through a copper-mediated cross-coupling reaction with a suitable trifluoromethyl source. Finally, reduction of the nitro group affords the desired 2-amino-6-(trifluoromethyl)phenol. This multi-step approach allows for precise control over the placement of the trifluoromethyl group.
Optimization of Reaction Conditions for Enhanced Yields and Selectivity
The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product, this compound. Key parameters that are often varied include the choice of solvent, temperature, reaction time, and the nature and stoichiometry of the catalyst and reagents.
For the cyclization of 2-aminophenols with cyanating agents, the choice of solvent can significantly impact the reaction outcome. A study on the synthesis of various 2-aminobenzoxazoles using NCTS found that while the reaction proceeded in several solvents, the workup and isolated yields were often challenging to optimize. prepchem.com
The table below summarizes the optimization of reaction conditions for the synthesis of 2-aminobenzoxazoles from 2-aminophenols and NCTS, highlighting the effect of the Lewis acid catalyst.
| Entry | Lewis Acid | Solvent | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | None | 1,4-Dioxane | Reflux | 24 | No Reaction |
| 2 | BF₃·Et₂O | 1,4-Dioxane | Reflux | 25-30 | 45-60 (isolated yield) |
| 3 | Sc(OTf)₃ | 1,4-Dioxane | Reflux | 24 | Trace |
| 4 | Yb(OTf)₃ | 1,4-Dioxane | Reflux | 24 | Trace |
Data adapted from a study on the synthesis of various 2-aminobenzoxazoles. nih.gov
The data indicates that the presence of a Lewis acid, specifically BF₃·Et₂O, is essential for the reaction to proceed, leading to moderate to good yields of the desired 2-aminobenzoxazole products. nih.gov Further optimization would involve screening different solvents and bases to improve the ease of purification and increase the isolated yield.
For the synthesis of the target molecule, this compound, the cyclization of 2-amino-6-(trifluoromethyl)phenol with a cyanating agent would require careful optimization of these parameters to account for the electronic effects of the trifluoromethyl group.
Chemo-, Regio-, and Stereoselective Synthesis Approaches for Functionalized Derivatives
The selective functionalization of the this compound core is crucial for developing a diverse range of derivatives with tailored properties. Achieving chemo-, regio-, and stereoselectivity is a key challenge in the synthesis of these complex molecules.
Chemo- and Regioselective Synthesis:
The inherent reactivity of the benzoxazole system allows for selective functionalization at various positions. For instance, electrophilic aromatic substitution reactions can be directed to specific positions on the benzene ring, influenced by the directing effects of the trifluoromethyl and amine groups. The trifluoromethyl group is a meta-director, while the amino group is an ortho-, para-director. The interplay of these electronic effects, along with steric hindrance, can be exploited to achieve regioselective functionalization.
A common strategy for the regioselective synthesis of substituted benzoxazoles involves the cyclization of appropriately substituted anilide precursors. For example, the reaction of 2-fluoroanilines bearing an electron-withdrawing group at the C5 position with acylating agents, followed by a base-induced N-deprotonation–O-SNAr cyclization, can yield 2,5-disubstituted benzo[d]oxazoles with high regioselectivity. researchgate.net While not specifically demonstrated for this compound, this methodology could be adapted by starting with a suitably substituted 2-aminophenol.
Another approach involves the multicomponent reaction of hydrazine (B178648) hydrate, 2-(arylhydrazono)malononitrile, and β-diketones to regioselectively synthesize pyrazolo[1,5-a]pyrimidines. mdpi.com Although a different heterocyclic system, the principles of controlling regioselectivity through the careful choice of starting materials and reaction conditions can be applied to the synthesis of functionalized 7-(trifluoromethyl)benzo[d]oxazol-2-amines.
Stereoselective Synthesis:
The introduction of chiral centers into the derivatives of this compound can be achieved through various stereoselective methods. One common approach is the use of chiral auxiliaries. For instance, the cyclization of benzyl-substituted N-galactosyl didehydropiperidinones has been used to synthesize benzomorphan (B1203429) derivatives stereoselectively. researchgate.net This strategy could be conceptually applied by attaching a chiral auxiliary to a precursor of the target molecule to guide the stereochemical outcome of a key bond-forming reaction.
Biocatalysis offers another powerful tool for stereoselective synthesis. Enzymes such as monooxygenases and lactonases have been employed for the enantiodivergent synthesis of optically pure sulfoxides and the resolution of thiolactones with high enantioselectivity. carlroth.com Such biocatalytic approaches could potentially be developed for the stereoselective synthesis of chiral derivatives of this compound.
| Derivative | Reaction Type | Key Reagents/Catalysts | Selectivity | Yield (%) | Reference |
| 5-Nitro-7-(trifluoromethyl)benzo[d]oxazol-2-amine | Electrophilic Nitration | HNO₃, H₂SO₄ | Regioselective | 85 | Illustrative |
| 5-Bromo-7-(trifluoromethyl)benzo[d]oxazol-2-amine | Electrophilic Bromination | NBS, MeCN | Regioselective | 92 | Illustrative |
| (S)-N-((7-(trifluoromethyl)benzo[d]oxazol-2-yl)methyl)prolinamide | Amide Coupling | (S)-Prolinamide, EDC, HOBt | Stereoselective | 78 | Illustrative |
This table contains illustrative data based on general synthetic principles.
Novel and Emerging Synthetic Strategies
The development of novel synthetic strategies is essential for the efficient and sustainable production of this compound and its derivatives. This section highlights some of the most promising emerging approaches.
Catalytic Approaches: Transition Metal Catalysis and Organocatalysis
Transition Metal Catalysis:
Transition metal catalysis has revolutionized the synthesis of complex organic molecules, and benzoxazoles are no exception. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are powerful tools for the functionalization of the benzoxazole core. For instance, a Pd-catalyzed ring-expansion reaction of trifluoromethyl benzoxazinones with 2-methylidenetrimethylene carbonate has been reported for the synthesis of 8-membered trifluoromethyl benzoxazocines. rsc.org This demonstrates the potential of palladium catalysis for the construction of complex heterocyclic systems containing a trifluoromethyl group.
Organocatalysis:
Organocatalysis has emerged as a complementary approach to transition metal catalysis, offering mild reaction conditions and avoiding the use of toxic heavy metals. researchgate.net The combination of organocatalysis and transition metal catalysis in dual-catalytic systems has enabled unprecedented transformations with high efficiency and stereocontrol. researchgate.net For example, the asymmetric Mannich reaction, an important carbon-carbon bond-forming reaction, can be catalyzed by organocatalysts to produce chiral building blocks for the synthesis of complex molecules. mdpi.com
| Catalyst Type | Reaction | Advantages | Representative Catalyst | Reference |
| Transition Metal | Cross-Coupling | High efficiency, broad functional group tolerance | Pd(PPh₃)₄ | rsc.org |
| Organocatalyst | Asymmetric Aldol Reaction | Mild conditions, enantioselectivity | Proline | Illustrative |
| Dual Catalysis | Cooperative Hydrogenation | Independent activation of H₂ and substrate | Metal complex + organic ligand | researchgate.net |
This table contains illustrative data and representative examples.
Sustainable and Green Chemistry Methodologies in Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. carlroth.com Key aspects of green chemistry include the use of safer solvents, renewable resources, and energy-efficient processes. carlroth.com
The use of water as a solvent is a cornerstone of green chemistry. researchgate.net Many organic reactions have been shown to proceed efficiently in water, often with enhanced rates and selectivities. For the synthesis of benzoxazoles, ultrasound-assisted methods in the absence of solvents and catalysts have been developed, offering an environmentally friendly and atom-economical approach. nih.gov
| Green Chemistry Principle | Application in Benzoxazole Synthesis | Benefit | Reference |
| Use of Safer Solvents | Reactions in water or solvent-free conditions | Reduced environmental impact, improved safety | researchgate.netnih.gov |
| Energy Efficiency | Ultrasound-assisted synthesis | Reduced reaction times, lower energy consumption | nih.gov |
| Atom Economy | Multicomponent reactions | High efficiency, reduced waste | Illustrative |
| Use of Renewable Resources | Synthesis from bio-based starting materials | Reduced reliance on fossil fuels | Illustrative |
This table provides illustrative examples of green chemistry applications.
Flow Chemistry and Continuous Synthesis Techniques
Flow chemistry, where reactions are performed in a continuous stream rather than in a batch reactor, offers several advantages, including improved safety, scalability, and process control. allfordrugs.com Continuous flow systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities.
The synthesis of various heterocyclic compounds has been successfully demonstrated using flow chemistry. For instance, a gas-liquid continuous flow protocol has been developed for the difluoromethylation of α-amino acids using fluoroform. allfordrugs.com This technology could be adapted for the synthesis of fluorinated benzoxazoles. A multi-step flow process for the synthesis of highly functionalized benzoxazoles has also been reported, highlighting the potential for the continuous production of these compounds. allfordrugs.com
| Flow Chemistry Technique | Application | Advantages | Reference |
| Gas-Liquid Flow | Introduction of gaseous reagents (e.g., fluoroform) | Safe handling of hazardous gases, efficient mixing | allfordrugs.com |
| Multi-step Flow | Telescoped synthesis of complex molecules | Reduced workup steps, increased efficiency | allfordrugs.com |
| Microreactor Technology | Precise control over reaction conditions | Improved yields and selectivity, rapid optimization | Illustrative |
This table provides illustrative examples of flow chemistry applications.
Advanced Purification and Isolation Protocols for Research-Grade Compounds
The purification and isolation of research-grade this compound and its derivatives are critical steps to ensure their suitability for further studies. Common purification techniques include crystallization, chromatography, and distillation. rochester.eduemu.edu.tr
Crystallization:
Crystallization is a powerful technique for the purification of solid compounds. rochester.edu The choice of solvent is crucial for successful crystallization. A good solvent should dissolve the compound at high temperatures but not at low temperatures, allowing for the formation of pure crystals upon cooling. rochester.eduemu.edu.tr For fluorinated benzoxazoles, a mixed solvent system, such as acetone (B3395972) and acetonitrile (B52724), has been used for recrystallization. researchgate.net
Chromatography:
Chromatography is a versatile technique for the separation and purification of compounds based on their differential partitioning between a stationary phase and a mobile phase. emu.edu.tr Column chromatography using silica (B1680970) gel or alumina (B75360) is commonly used for the purification of organic compounds. emu.edu.tr For benzoxazole derivatives, elution with a mixture of ether and petroleum ether has been shown to be effective. researchgate.net
Advanced Purification Techniques:
For challenging separations, more advanced techniques such as preparative high-performance liquid chromatography (HPLC) may be required. Preparative HPLC offers high resolution and can be used to isolate highly pure compounds.
| Purification Method | Stationary Phase | Mobile Phase/Solvent System | Applicability | Reference |
| Crystallization | - | Acetone/Acetonitrile | Solid, crystalline compounds | researchgate.net |
| Column Chromatography | Silica Gel | Ether/Petroleum Ether | Solid and liquid compounds | researchgate.net |
| Preparative HPLC | C18 Reverse Phase | Acetonitrile/Water | Complex mixtures, high purity required | Illustrative |
This table provides examples of purification methods for benzoxazole derivatives.
Elucidating the Reactivity Profile and Chemical Transformations of 7 Trifluoromethyl Benzo D Oxazol 2 Amine
Reactivity of the Exocyclic Amino Group
The exocyclic amino group at the 2-position of the benzoxazole (B165842) ring is a key site for a variety of chemical transformations. Its nucleophilic character allows for the formation of new carbon-nitrogen and heteroatom-nitrogen bonds, enabling the synthesis of a diverse array of derivatives.
Nucleophilic Substitution Reactions Involving the Amino Moiety
While direct nucleophilic substitution on the amino group itself is not a typical reaction pathway, the amino group's nucleophilicity is central to its participation in substitution reactions where it attacks an electrophilic center. A prime example of this is the formation of urea (B33335) derivatives. The reaction of an amine with an isocyanate is a common method for urea synthesis. nih.gov In a related fashion, 2-aminobenzothiazoles, which are structurally similar to 2-aminobenzoxazoles, react with isocyanates to form the corresponding urea derivatives. nih.gov By analogy, 7-(Trifluoromethyl)benzo[d]oxazol-2-amine is expected to react with various isocyanates to yield N-(7-(trifluoromethyl)benzo[d]oxazol-2-yl)ureas. This transformation can be catalyzed or proceed under neutral conditions, often in a suitable solvent like dimethyl sulfoxide. google.com
The synthesis of ureas can also be achieved through safer alternatives to phosgene, such as N,N'-carbonyldiimidazole (CDI). nih.gov This reagent first reacts with the amine to form an activated carbamoyl (B1232498) intermediate, which then reacts with another amine to produce the urea. It is plausible that this compound could be converted to its corresponding urea derivatives using this methodology.
Derivatization via Acylation, Alkylation, and Arylation
Acylation: The exocyclic amino group of this compound readily undergoes acylation with a variety of acylating agents, such as acid chlorides and anhydrides, to form the corresponding amides. This reaction is a fundamental transformation for protecting the amino group or for introducing specific functionalities. For instance, benzoylation of a similar heterocyclic amine, 2-aryl-benzothiazol-5-amine, has been successfully carried out to produce the corresponding amide. nih.gov The reaction typically proceeds in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the acidic byproduct.
| Acylating Agent | Product Type | General Reaction Conditions |
| Acid Chloride (e.g., Acetyl Chloride) | N-Acyl-2-aminobenzoxazole | Base (e.g., Triethylamine), Aprotic Solvent (e.g., DCM) |
| Acid Anhydride (e.g., Acetic Anhydride) | N-Acyl-2-aminobenzoxazole | Optional Catalyst (e.g., DMAP), Aprotic Solvent |
Alkylation: Direct N-alkylation of the exocyclic amino group of 2-aminobenzoxazoles can be challenging due to the potential for reaction at the endocyclic nitrogen atom. However, under specific conditions, selective alkylation of the exocyclic amine can be achieved. For related heterocyclic systems like 7-aminoindazole, alkylation has been reported. organic-chemistry.org Phase transfer catalysis has also been employed for the N-alkylation of benzodiazepine (B76468) systems, suggesting a potential strategy for the alkylation of this compound. nih.gov
Arylation: The arylation of the exocyclic amino group can be accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction would involve the coupling of this compound with an aryl halide or triflate in the presence of a palladium or copper catalyst and a suitable base.
Condensation Reactions with Carbonyl Compounds and Imines
The exocyclic amino group of this compound can participate in condensation reactions with aldehydes and ketones to form Schiff bases (imines). nih.gov This reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the imine. youtube.com The stability of the resulting Schiff base is often enhanced when derived from aromatic aldehydes or ketones. researchgate.net The reaction of 2-aminothiophenols with aldehydes is a well-established method for the synthesis of 2-substituted benzothiazoles, proceeding through an imine intermediate. nih.gov
| Carbonyl Compound | Intermediate | Final Product | Catalyst |
| Aldehyde (R-CHO) | Carbinolamine | Schiff Base (Imine) | Acid (e.g., Acetic Acid) |
| Ketone (R-CO-R') | Carbinolamine | Schiff Base (Imine) | Acid (e.g., Acetic Acid) |
These condensation reactions are crucial for the synthesis of a wide range of biologically active molecules. For example, Schiff bases derived from 2-aminophenol (B121084) and substituted benzaldehydes have been used to create metal complexes with various biological activities. researchgate.net
Reactivity of the Benzoxazole Heterocyclic Ring System
The benzoxazole ring system, influenced by the electron-withdrawing trifluoromethyl group, exhibits its own characteristic reactivity, particularly in electrophilic and nucleophilic substitution reactions.
Electrophilic Aromatic Substitution Studies on the Ring
Electrophilic aromatic substitution (SEAr) is a fundamental reaction of aromatic compounds. wikipedia.orgmasterorganicchemistry.com The regioselectivity of SEAr on the benzene (B151609) ring of this compound is governed by the directing effects of the existing substituents. The trifluoromethyl group is a strong deactivating and meta-directing group due to its powerful electron-withdrawing inductive effect. libretexts.org The benzoxazole moiety itself, particularly the oxygen and nitrogen atoms, can influence the electron density of the aromatic ring. The amino group at the 2-position is an activating group and is ortho, para-directing.
Given the opposing electronic effects, predicting the precise outcome of electrophilic substitution can be complex. However, the strong deactivating nature of the trifluoromethyl group would generally render the benzene ring less susceptible to electrophilic attack compared to unsubstituted benzene. Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. wikipedia.org For pyridine, which is also a deactivated heterocyclic system, electrophilic substitution is significantly slower than for benzene. wikipedia.org
Nucleophilic Attack on the Heterocyclic Ring Framework
The benzoxazole ring can be susceptible to nucleophilic attack, particularly at the C2 position, which is analogous to a carbonyl carbon in terms of its electronic environment. The presence of the electron-withdrawing trifluoromethyl group on the benzene ring would further enhance the electrophilicity of the heterocyclic ring, making it more prone to nucleophilic attack.
One notable reaction is the ring-opening of the benzoxazole moiety. This can be achieved by reacting with strong nucleophiles. For instance, a method has been developed for the synthesis of 2-aminobenzoxazoles that involves the ring-opening of a benzoxazole precursor with a secondary amine, followed by an iron-catalyzed oxidative cyclization. rsc.org This demonstrates the susceptibility of the benzoxazole ring to nucleophilic addition-elimination type reactions.
Ring-Opening and Ring-Closing Reactions of the Oxazole (B20620) Moiety
The oxazole ring of the benzoxazole system is susceptible to both ring-opening and ring-closing reactions, which can be pivotal for the synthesis of other heterocyclic structures. In related benzoxazole derivatives, the oxazole ring can be opened under certain conditions. For instance, a proposed mechanism for the formation of imidazole (B134444) derivatives from benzo[d]oxazol-2-yl(aryl)methanimines involves the nucleophilic attack on the carbon atom of the oxazole ring, leading to its opening to form an o-aminophenol moiety. nih.gov This intermediate can then undergo subsequent intramolecular reactions.
Another relevant transformation is the isomerization of 3-amido-2-phenyl azetidines to 2-oxazolines, which proceeds through a ring-opening of the azetidine (B1206935) followed by a ring-closing step to form the oxazoline (B21484) ring. mdpi.comresearchgate.net While not a direct reaction of a benzoxazole, this illustrates the general principle of ring interconversions in related heterocyclic systems. Similarly, the ring-opening hydrolysis of benzimidazole (B57391) salts to synthesize benzodiazepines highlights a potential pathway for ring transformation, although this involves a different heterocyclic core. researchgate.netmdpi.com
For this compound, it can be postulated that the oxazole ring could be opened by strong nucleophiles or under harsh reaction conditions, potentially leading to the formation of a substituted 2-aminophenol derivative. The subsequent fate of this intermediate would depend on the specific reagents and reaction conditions employed.
Reactivity and Influence of the Trifluoromethyl Group
Stability and Potential Transformation Pathways of the Trifluoromethyl Moiety
The trifluoromethyl (CF3) group is known for its high stability due to the strong carbon-fluorine bonds. bldpharm.com This stability is a key feature that makes trifluoromethylated compounds attractive in various applications. However, under specific conditions, the CF3 group can undergo transformations.
One notable reaction is photochemical defluorination. For example, studies on 3,5-diamino-trifluoromethyl-benzene have shown that irradiation with UV light can lead to the defluorination of the trifluoromethyl group, ultimately forming a carboxylic acid. nih.gov This suggests that the trifluoromethyl group in this compound could potentially be converted to a carboxylic acid group under photochemical conditions.
Electronic Effects of the Trifluoromethyl Group on Overall Reactivity
The trifluoromethyl group is a strong electron-withdrawing group, which significantly influences the electronic properties and reactivity of the aromatic ring to which it is attached. This electron-withdrawing effect can be attributed to the high electronegativity of the fluorine atoms.
In the context of this compound, the CF3 group at the 7-position is expected to decrease the electron density of the benzene ring. This deactivation would make the aromatic ring less susceptible to electrophilic substitution reactions. Conversely, it would activate the ring towards nucleophilic aromatic substitution, should a suitable leaving group be present.
Theoretical studies on substituted 1,3-benzoxazoles have provided insights into the electronic effects of various substituents. mdpi.com A DFT study on 2-amino-5-trifluoromethyl-1,3,4-thiadiazole (B83265) also highlights how the trifluoromethyl group impacts the molecule's reactivity. nih.gov For this compound, the electron-withdrawing nature of the CF3 group would also influence the acidity of the 2-amino group and the basicity of the oxazole nitrogen.
Metal-Catalyzed Cross-Coupling Reactions and Other Metal-Mediated Transformations
Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While specific cross-coupling reactions involving this compound are not extensively documented, the reactivity of related systems provides valuable insights.
The amino group at the 2-position could potentially be a site for N-arylation or N-alkylation reactions, often catalyzed by transition metals like palladium or copper. Furthermore, if a halogen were introduced onto the benzoxazole ring, it could serve as a handle for various cross-coupling reactions, such as Suzuki, Heck, or Sonogashira reactions.
Palladium-catalyzed reactions are particularly common for functionalizing heterocyclic compounds. For instance, palladium-catalyzed borylation of aryl halides is a well-established method. mdpi.com Additionally, iridium-catalyzed C-H trifluoromethylation of benzimidazoles demonstrates the feasibility of introducing CF3 groups onto related heterocyclic systems, a reaction that could potentially be reversed or modified for further functionalization. nih.gov A palladium-catalyzed ring-expansion of trifluoromethyl benzoxazinones to 8-membered rings also showcases the utility of metal catalysis in transforming related heterocyclic structures. researchgate.net
Photochemical and Electrochemical Reactivity Investigations
The photochemical behavior of this compound is expected to be influenced by both the benzoxazole core and the trifluoromethyl substituent. As mentioned earlier, the trifluoromethyl group can undergo photochemical defluorination. nih.gov The benzoxazole ring system itself can also participate in photochemical reactions.
Electrochemical studies on benzoxazole derivatives have been reported. For instance, the electrochemical behavior of some 2,5-disubstituted benzoxazole compounds has been investigated using techniques like cyclic voltammetry. nih.gov The electrochemical synthesis of disulfides of 2-(benzo[d]oxazol-2-ylamino)-5-morpholinobenzenethiol has also been demonstrated. researchgate.netresearchgate.net These studies suggest that this compound could be electrochemically active, with potential for oxidation or reduction at the benzoxazole ring or the amino group. The electron-withdrawing trifluoromethyl group would likely make the compound more difficult to oxidize and easier to reduce.
Mechanistic Studies of Key Reaction Pathways
For instance, the mechanism of the formation of N-phenyl-substituted benzoxazol-2-amine has been proposed to proceed through a base-promoted oxidative iodination and subsequent cyclization. The mechanism for the isomerization of amides to 2-oxazolines is thought to occur via an SN2 nucleophilic attack. researchgate.net
DFT calculations are a powerful tool for elucidating reaction mechanisms. Such calculations have been used to investigate the mechanism of a Pd-catalyzed ring-expansion reaction of trifluoromethyl benzoxazinones. researchgate.net Similar computational studies on this compound could provide valuable information on its reaction pathways, transition states, and the electronic factors governing its reactivity. A DFT study on a related N-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2-(trifluoromethyl)phenyl)-4,5-dihydrothiazol-2-amine has provided insights into its structural and electronic properties, which can be a reference for similar studies on the target compound.
Rational Design of Functionalization Strategies for Diverse Derivatives
The chemical architecture of this compound offers several avenues for structural modification. The primary reactive sites for functionalization are the exocyclic amino group at the 2-position and the aromatic benzene ring. The trifluoromethyl group at the 7-position, being a strong electron-withdrawing group, significantly influences the reactivity of the entire molecule.
Functionalization of the 2-Amino Group
The primary amino group at the 2-position is a versatile handle for introducing a wide range of substituents through various reactions.
N-Acylation: The amino group can be readily acylated using a variety of acylating agents, such as acid chlorides and anhydrides, to form the corresponding amides. This strategy allows for the introduction of diverse alkyl, aryl, and heteroaryl moieties. The reaction is typically carried out in the presence of a base to neutralize the acid byproduct. This approach is fundamental in creating libraries of compounds for biological screening.
N-Alkylation: Direct N-alkylation of the 2-amino group provides access to secondary and tertiary amine derivatives. This can be achieved using alkyl halides or through reductive amination with aldehydes or ketones. These modifications can significantly impact the lipophilicity and basicity of the molecule, which are crucial parameters for drug-like properties.
N-Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamide derivatives. Sulfonamides are a well-established pharmacophore found in numerous approved drugs, and their introduction can modulate the electronic and steric properties of the parent molecule, potentially leading to enhanced biological activity. ekb.egresearchgate.netnih.gov
Urea and Thiourea (B124793) Formation: The reaction of this compound with isocyanates or isothiocyanates provides a straightforward route to urea and thiourea derivatives, respectively. escholarship.org These functional groups are known to participate in hydrogen bonding interactions with biological targets, making this a valuable strategy in drug design.
Functionalization of the Benzene Ring
Halogenation: Introduction of halogen atoms (e.g., bromine, chlorine) onto the aromatic ring can serve two purposes. Firstly, it can directly influence the biological activity of the molecule. Secondly, the installed halogen can act as a handle for further modifications through transition metal-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions: For a halogenated derivative, such as a 7-bromo or a newly introduced halogen at another position, palladium-catalyzed reactions like Suzuki, Buchwald-Hartwig, and Sonogashira couplings are powerful tools for introducing a vast array of aryl, heteroaryl, alkyl, and alkynyl groups. nih.govnih.gov This strategy dramatically expands the accessible chemical space for generating diverse derivatives. For instance, a hypothetical 7-bromo- (or other halo-substituted) benzo[d]oxazol-2-amine could be coupled with various boronic acids (Suzuki), amines (Buchwald-Hartwig), or terminal alkynes (Sonogashira) to generate a library of compounds with diverse substitution patterns on the benzene ring.
The strategic combination of these functionalization approaches on both the amino group and the benzene ring allows for the creation of a comprehensive library of this compound derivatives. This systematic approach is essential for a thorough investigation of the structure-activity relationships and the development of new chemical entities with optimized properties for various applications.
Computational Chemistry and Theoretical Investigations of 7 Trifluoromethyl Benzo D Oxazol 2 Amine
Electronic Structure and Quantum Chemical Analysis
The electronic structure of a molecule is fundamental to its chemical properties and reactivity. Quantum chemical analyses, particularly through Density Functional Theory (DFT), can elucidate the distribution of electrons and the nature of chemical bonds within 7-(Trifluoromethyl)benzo[d]oxazol-2-amine.
Density Functional Theory (DFT) Calculations
DFT calculations are a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying molecular systems. For this compound, DFT would be employed to determine its optimized geometry, vibrational frequencies, and electronic properties.
A typical DFT study would involve the use of a hybrid functional, such as B3LYP, along with a suitable basis set like 6-311++G(d,p), to accurately model the electronic structure. acs.org The choice of functional and basis set is crucial for obtaining reliable results, and comparisons between different methods, such as M06-2X, can provide a more robust understanding. acs.org
Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations
| Parameter | Predicted Value |
| C-O Bond Length (oxazole) | ~1.37 Å |
| C=N Bond Length (oxazole) | ~1.31 Å |
| C-N Bond Length (amine) | ~1.38 Å |
| C-C Bond Length (aromatic) | ~1.39 - 1.41 Å |
| C-CF3 Bond Length | ~1.49 Å |
| C-F Bond Length | ~1.35 Å |
| N-H Bond Length (amine) | ~1.01 Å |
Note: These are hypothetical values based on typical bond lengths in similar heterocyclic compounds and are subject to variation based on the specific computational method used.
Molecular Orbital Theory and Frontier Orbital Analysis
Molecular Orbital (MO) theory provides a framework for understanding the electronic transitions and reactivity of a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance and are often referred to as the frontier orbitals.
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy is related to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insight into the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more likely to be reactive.
For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the benzoxazole (B165842) ring system. Conversely, the LUMO is anticipated to be distributed over the benzoxazole ring and significantly influenced by the electron-withdrawing trifluoromethyl group. The presence of the CF3 group is expected to lower the energy of the LUMO, thereby reducing the HOMO-LUMO gap and potentially increasing the molecule's reactivity towards nucleophiles.
Table 2: Predicted Frontier Orbital Energies for this compound
| Parameter | Predicted Energy (eV) |
| HOMO Energy | -5.8 to -6.2 |
| LUMO Energy | -1.5 to -1.9 |
| HOMO-LUMO Gap | 4.0 to 4.7 |
Note: These values are estimations based on computational studies of similar aromatic and heterocyclic compounds.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional shape of a molecule and its flexibility are crucial for its biological activity and material properties. Conformational analysis and molecular dynamics (MD) simulations can provide a detailed picture of the accessible conformations and dynamic behavior of this compound.
Conformational analysis would involve systematically rotating the single bonds, particularly the C-N bond of the amine group and the C-C bond connecting the trifluoromethyl group to the aromatic ring, to identify the most stable conformers. The rotational barrier of the amino group is an important parameter that can be calculated to understand its flexibility. acs.org
Prediction of Spectroscopic Parameters: NMR, IR, UV-Vis, and Mass Spectrometry Fragmentation Patterns
Computational methods can be used to predict various spectroscopic properties, which can be invaluable for the identification and characterization of this compound.
NMR Spectroscopy: DFT calculations can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. nih.gov The predicted spectra can be compared with experimental data to confirm the structure of the compound. The chemical shifts would be influenced by the electron-donating amino group and the electron-withdrawing trifluoromethyl group. For instance, the protons and carbons near the amino group are expected to be shielded, while those near the trifluoromethyl group would be deshielded. The ¹⁹F NMR chemical shift is a key characteristic of fluorinated compounds and can be accurately predicted using appropriate computational methods and scaling factors. nih.gov
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for the Aromatic Region of this compound
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| H4 | ~7.2 | ~110 |
| H5 | ~7.0 | ~115 |
| H6 | ~7.4 | ~120 |
| C2 (amine-bearing) | - | ~160 |
| C3a | - | ~140 |
| C4 | ~7.2 | ~110 |
| C5 | ~7.0 | ~115 |
| C6 | ~7.4 | ~120 |
| C7 (CF3-bearing) | - | ~125 (q, J ≈ 30 Hz) |
| C7a | - | ~150 |
| CF3 | - | ~124 (q, J ≈ 270 Hz) |
Note: These are hypothetical values and are highly dependent on the solvent and the specific computational method employed. The values for carbons attached to the CF3 group would appear as quartets due to C-F coupling.
IR Spectroscopy: The vibrational frequencies of this compound can be calculated using DFT. These frequencies correspond to the absorption bands in the infrared (IR) spectrum. Key vibrational modes would include the N-H stretching of the amine group (around 3300-3500 cm⁻¹), C=N stretching of the oxazole (B20620) ring (around 1650 cm⁻¹), and the strong C-F stretching vibrations of the trifluoromethyl group (in the 1100-1300 cm⁻¹ region). nih.gov
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra (UV-Vis) of the molecule. nih.gov The calculations would reveal the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which are typically π-π* and n-π* transitions within the aromatic system.
Mass Spectrometry Fragmentation: While direct prediction of mass spectrometry fragmentation patterns is complex, computational methods can be used to calculate the bond dissociation energies and the stability of potential fragment ions. This information can help in interpreting the experimental mass spectrum and understanding the fragmentation pathways of this compound upon ionization.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experiments alone. For this compound, computational studies could be used to explore its synthesis and potential reactions.
Transition State Characterization and Reaction Pathway Mapping
A common synthesis of benzoxazoles involves the condensation of a 2-aminophenol (B121084) with a suitable reagent. nih.gov Computational chemistry can be used to model this reaction, for example, the reaction of 2-amino-3-(trifluoromethyl)phenol (B45064) with cyanogen (B1215507) bromide.
By calculating the energies of the reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. The transition state is a key structure that represents the energy maximum along the reaction coordinate. Its geometry and energy determine the activation energy of the reaction, which is related to the reaction rate.
For the synthesis of this compound, computational modeling could be used to:
Identify the most plausible reaction mechanism.
Characterize the geometry and vibrational frequencies of the transition states.
Calculate the activation energies for different reaction pathways.
Investigate the role of catalysts in the reaction.
These computational insights can be used to optimize reaction conditions and to design more efficient synthetic routes to this and related compounds.
Energy Profiles and Reaction Kinetics Predictions
To understand the reactivity of this compound, computational chemists would typically model its reaction pathways. This involves calculating the energy of the molecule and any transition states it passes through during a chemical transformation.
Methodology:
Reaction Coordinate Scanning: Potential energy surfaces would be scanned to identify the lowest energy paths from reactants to products.
Transition State Theory (TST): This theory would be used to calculate reaction rate constants from the properties of the transition state.
Quantum Chemical Methods: Density Functional Theory (DFT) is a common method for these calculations, often with functionals like B3LYP or M06-2X, which provide a good balance of accuracy and computational cost. researchgate.netresearchgate.net
Predicted Data Table (Illustrative): This table illustrates the type of data that would be generated from such a study. The values are hypothetical and for demonstration purposes only.
| Reaction Step | Activation Energy (kcal/mol) | Rate Constant (s⁻¹) |
| Protonation of the amine group | 5.2 | 1.3 x 10⁸ |
| N-alkylation | 15.8 | 2.5 x 10³ |
| Ring-opening reaction | 25.1 | 1.1 x 10⁻² |
Solvent Effects and Solvation Models in Computational Studies
The chemical behavior of a molecule can change significantly in the presence of a solvent. Computational models are used to simulate these effects.
Methodology:
Implicit Solvation Models: The Polarizable Continuum Model (PCM) is a widely used approach where the solvent is treated as a continuous medium with a specific dielectric constant.
Explicit Solvation Models: In this more computationally intensive approach, individual solvent molecules are included in the calculation to model specific interactions like hydrogen bonding.
These studies would analyze how properties like conformational stability and reaction barriers are influenced by different solvents.
Quantitative Structure-Property Relationship (QSPR) Studies for Predictive Chemical Behavior
QSPR models are statistical tools that correlate the structural or physicochemical properties of molecules with their macroscopic properties. For this compound, a QSPR study would involve:
Descriptor Calculation: Computing a large number of molecular descriptors (e.g., topological, electronic, quantum-chemical).
Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning to build a predictive model.
Validation: Testing the model's predictive power on a set of related compounds.
Such a model could predict properties like solubility, boiling point, or even biological activity based on the molecule's structure.
Intermolecular Interactions and Crystal Packing Prediction in Solid-State Systems
Understanding how molecules of this compound interact with each other in the solid state is crucial for predicting its crystal structure and material properties.
Methodology:
Hirshfeld Surface Analysis: This technique is used to visualize and quantify intermolecular interactions in a crystal lattice. It can highlight the relative importance of different types of contacts, such as hydrogen bonds or van der Waals forces. nih.gov
Crystal Structure Prediction (CSP): Advanced computational algorithms can be used to generate and rank plausible crystal structures based on their calculated lattice energies.
| Intermolecular Contact Type | Percentage Contribution (%) |
| H···H | 45.2 |
| C···H | 18.5 |
| F···H | 12.8 |
| N···H | 9.7 |
| O···H | 8.3 |
| Other | 5.5 |
Research Applications and Utility of 7 Trifluoromethyl Benzo D Oxazol 2 Amine in Advanced Chemical Fields
Limited Evidence as a Building Block in Complex Organic Synthesis
The potential of 7-(Trifluoromethyl)benzo[d]oxazol-2-amine as a versatile building block in organic synthesis is largely inferred from the known reactivity of related 2-aminobenzoxazole (B146116) scaffolds rather than from direct studies on the compound itself.
Precursor for Novel Heterocyclic Architectures
There is a lack of specific published research demonstrating the use of this compound as a direct precursor for the synthesis of novel, complex heterocyclic architectures. The amino group on the oxazole (B20620) ring presents a reactive handle for further chemical modifications, such as N-alkylation, N-acylation, or participation in condensation reactions to form fused heterocyclic systems. The presence of the trifluoromethyl group could influence the electronic properties and reactivity of the benzoxazole (B165842) system, potentially leading to unique chemical transformations. However, specific examples and detailed reaction conditions for this particular compound are not readily found in current literature.
Reagent in Multi-Component Reactions (MCRs)
Multi-component reactions (MCRs) are highly efficient one-pot processes for the synthesis of complex molecules. nih.govnih.gov The 2-amino-benzoxazole moiety is a plausible candidate for participation in various MCRs, for instance, in the synthesis of substituted quinazolines or other fused heterocycles. The nucleophilic amine could react with aldehydes and other components to build molecular complexity rapidly. While the general utility of amino-heterocycles in MCRs is well-documented, specific studies detailing the participation of this compound in such reactions are not available.
Scaffold for Combinatorial Chemistry Library Generation
The concept of using a core molecular scaffold to generate a large library of related compounds is a cornerstone of modern drug discovery and materials science. nih.govnih.gov The this compound structure, with its reactive amine and modifiable benzene (B151609) ring, is theoretically a suitable scaffold for combinatorial chemistry. The trifluoromethyl group is a particularly valuable feature in medicinal chemistry, often enhancing metabolic stability and binding affinity. nih.gov However, no published combinatorial libraries based on this specific scaffold have been reported. Research on related trifluoromethyl-substituted heterocyclic scaffolds, such as pyrazolo[1,5-a]pyrimidines, has demonstrated the feasibility of generating large compound libraries for biological screening. nih.gov
Undocumented Applications in Materials Science Research
The benzoxazole core is a known fluorophore and has been incorporated into various organic functional materials. The introduction of a trifluoromethyl group can further enhance properties such as electron affinity and photostability, making trifluoromethylated benzoxazoles attractive targets for materials science research.
Development of Organic Electronic and Optoelectronic Materials
Benzoxazole derivatives are known to be used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to their electronic and photophysical properties. The electron-withdrawing nature of the trifluoromethyl group in this compound could be beneficial for creating n-type or electron-transporting materials. However, there are no specific studies in the available literature that report the synthesis or characterization of this compound for applications in OLEDs or OPVs.
Monomers for Functional Polymer Synthesis
The amine functionality of this compound could potentially allow it to be used as a monomer in the synthesis of functional polymers, such as polyamides or polyimides. These polymers could possess interesting thermal, electronic, or optical properties derived from the trifluoromethyl-benzoxazole moiety. For instance, research has shown the synthesis of thermoresponsive polymers using oxazolone-functionalized monomers that can react with amines. rsc.org Despite this potential, there is no evidence in the scientific literature of this compound being utilized as a monomer for polymer synthesis.
Supramolecular Chemistry and Self-Assembly Processes
The 2-aminobenzoxazole scaffold, a key feature of this compound, possesses inherent characteristics that are highly conducive to forming ordered supramolecular structures through self-assembly. The primary amine group can act as a hydrogen bond donor, while the nitrogen atom within the oxazole ring and the oxygen atom can serve as hydrogen bond acceptors. These functionalities allow for the potential formation of intricate and predictable hydrogen-bonding networks, which are fundamental to the construction of supramolecular assemblies.
The presence of the trifluoromethyl (CF3) group at the 7-position is expected to significantly influence these self-assembly processes. The CF3 group is known for its unique electronic properties and its ability to participate in non-covalent interactions, such as halogen bonding and dipole-dipole interactions. Its high lipophilicity could also drive hydrophobic interactions, leading to aggregation in aqueous environments. The interplay between the hydrogen bonding of the 2-aminobenzoxazole core and the specific interactions of the trifluoromethyl group could lead to the formation of complex, well-defined architectures such as tapes, sheets, or three-dimensional networks. While no specific studies on the self-assembly of this compound have been reported, the principles of supramolecular chemistry suggest it is a promising candidate for the design of novel self-assembling systems.
Design and Synthesis of Fluorescent Probes and Chemical Sensors
The benzoxazole core is a well-established fluorophore found in a variety of fluorescent materials and probes. researchgate.netsigmaaldrich.com The inherent fluorescence of the benzoxazole ring system in this compound suggests its potential utility in the development of new chemical sensors. The fluorescence properties of benzoxazole derivatives can be modulated by the introduction of various substituents. The electron-withdrawing nature of the trifluoromethyl group can significantly impact the electronic structure of the benzoxazole core, potentially leading to shifts in its absorption and emission spectra.
Research on analogous compounds has demonstrated the viability of fluorinated benzoxazoles as fluorescent probes. For instance, a study on 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole showed its applicability as a fluorescent probe for sensing magnesium cations and changes in pH. nih.gov This suggests that the trifluoromethyl group in this compound could enhance its sensitivity and selectivity as a sensor. The primary amine at the 2-position provides a convenient handle for further functionalization, allowing for the attachment of specific recognition moieties for the targeted detection of various analytes, including metal ions, anions, and biologically relevant molecules.
Table 1: Potential Sensing Applications Based on Analogous Fluorinated Benzoxazoles
| Analyte | Sensing Principle | Reference Compound | Potential Mechanism for this compound |
|---|---|---|---|
| Metal Cations (e.g., Mg²⁺, Zn²⁺) | Chelation-enhanced fluorescence | 2-(3,5,6-Trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole nih.gov | The 2-amino group and oxazole nitrogen could act as a chelating site, with the CF3 group modulating the photophysical response upon ion binding. |
Chemical Space Exploration and Ligand Design in Medicinal Chemistry Research
The 2-aminobenzoxazole scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in a wide array of biologically active compounds. nih.govacs.org This makes this compound a valuable starting point for the exploration of new chemical entities with therapeutic potential.
Numerous synthetic methods have been developed for the preparation of 2-aminobenzoxazole derivatives, which could be adapted for the synthesis of novel scaffolds from this compound. nih.govnih.govgoogle.com The primary amine at the 2-position is a versatile functional group that can readily undergo a variety of chemical transformations, including acylation, alkylation, and condensation reactions. These reactions would allow for the facile introduction of diverse substituents, leading to the generation of large libraries of novel compounds for biological screening. The synthesis of such derivatives is crucial for exploring the chemical space around the 7-(trifluoromethyl)benzoxazole core.
Table 2: Representative Synthetic Methodologies for 2-Aminobenzoxazole Derivatives
| Reaction Type | Reagents | Key Features | Reference |
|---|---|---|---|
| Cyclization of o-aminophenols | Cyanogen (B1215507) bromide (toxic) or safer cyanating agents like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) with a Lewis acid. nih.govacs.org | Direct formation of the 2-aminobenzoxazole core. | nih.govacs.org |
| Smiles Rearrangement | Activation of benzoxazole-2-thiol with chloroacetyl chloride followed by amination. nih.govacs.org | Metal-free approach with a wide scope of applicable amines. | nih.govacs.org |
In drug discovery, chemical probes are essential tools for validating and studying the function of biological targets. A molecule like this compound, with its inherent fluorescence potential and a reactive handle (the amino group), is an excellent candidate for the development of such probes. By attaching a known pharmacophore to the 2-amino position, a fluorescent probe could be created to visually track the engagement of the pharmacophore with its protein target within a cellular environment. Furthermore, the amino group could be used to attach photoaffinity labels or "click" chemistry handles for target identification and validation studies.
The benzoxazole ring is a bioisostere of naturally occurring nucleotides like guanine (B1146940) and adenine, suggesting its potential to interact with biopolymers. researchgate.net The trifluoromethyl group is a well-established bioisostere for other chemical groups, such as the methyl or nitro group. nih.govresearchgate.net In ligand design, the CF3 group is often introduced to improve metabolic stability and enhance binding affinity through favorable interactions with the target protein. nih.govresearchgate.net The combination of the benzoxazole core and the trifluoromethyl group in this compound offers a unique set of properties for ligand design. The rigid, planar benzoxazole scaffold can serve as a core for orienting substituents in a defined three-dimensional space, while the CF3 group can be used to fine-tune the electronic and pharmacokinetic properties of the molecule.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-(3,5,6-Trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole |
| N-cyano-N-phenyl-p-toluenesulfonamide |
| Benzoxazole-2-thiol |
| Chloroacetyl chloride |
| Guanine |
Advanced Spectroscopic and Analytical Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure, connectivity, and environment of atoms within a molecule. For 7-(Trifluoromethyl)benzo[d]oxazol-2-amine, a combination of 1D (¹H, ¹³C, ¹⁹F) and 2D NMR experiments would be essential for complete structural assignment.
¹H, ¹³C, and ¹⁹F NMR Data Interpretation and Assignment
¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. The aromatic region would be of particular interest, showing signals for the three protons on the benzene (B151609) ring. Their splitting patterns (multiplicity) and coupling constants (J-values) would be crucial for determining their relative positions. The -NH₂ protons might appear as a broad singlet, and its chemical shift could be solvent-dependent.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal the number of unique carbon environments. The spectrum would be expected to show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon attached to the trifluoromethyl group would appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts would help distinguish between the aromatic carbons and the C-2 carbon of the oxazole (B20620) ring.
¹⁹F NMR Spectroscopy: The fluorine-19 NMR spectrum is particularly informative for fluorinated compounds. For this compound, a single signal would be expected for the -CF₃ group, as the three fluorine atoms are chemically equivalent. Its chemical shift would be characteristic of a trifluoromethyl group attached to an aromatic ring.
Illustrative NMR Data Tables:
The following tables represent plausible, illustrative data for this compound, based on known chemical shift ranges for similar structures.
Table 1: Illustrative ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
|---|---|---|---|---|
| 7.65 | d | 7.9 | 1H | H-4 |
| 7.42 | d | 7.5 | 1H | H-6 |
| 7.28 | t | 7.7 | 1H | H-5 |
Table 2: Illustrative ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F coupling) | Assignment |
|---|---|---|
| 165.2 | C-2 | |
| 148.5 | C-7a | |
| 142.1 | C-3a | |
| 125.8 | C-5 | |
| 123.5 | q (J ≈ 272 Hz) | -CF₃ |
| 120.3 | C-4 | |
| 118.9 | q (J ≈ 32 Hz) | C-7 |
Table 3: Illustrative ¹⁹F NMR Data (470 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
|---|
2D NMR Techniques (COSY, HSQC, HMBC) for Structural Elucidation
Two-dimensional NMR techniques are critical for establishing the connectivity between atoms.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. nih.gov For this compound, COSY would show correlations between adjacent aromatic protons (H-4 with H-5, and H-5 with H-6), confirming their sequence on the benzene ring. nih.gov
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C). nih.gov It would be used to definitively assign the carbon signals for C-4, C-5, and C-6 by correlating them to their attached, and previously assigned, protons. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition and molecular formula. For this compound (expected molecular formula: C₈H₅F₃N₂O), HRMS would be used to confirm this composition by matching the experimentally measured exact mass to the calculated theoretical mass with a high degree of precision (typically within 5 ppm).
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion, [M+H]⁺) which is then fragmented, and the resulting fragment ions are analyzed. This provides valuable information about the molecule's structure and the stability of its different parts. The fragmentation pattern of this compound would likely involve characteristic losses, such as the neutral loss of HCN or CO, and cleavage of the oxazole ring. The stability of the benzoxazole (B165842) core and the influence of the trifluoromethyl group would dictate the observed fragmentation pathways.
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.
Single-Crystal X-ray Diffraction
If a suitable single crystal of this compound can be grown, single-crystal X-ray diffraction analysis would provide precise data on bond lengths, bond angles, and torsion angles. researchgate.net This technique would unambiguously confirm the connectivity of the atoms and the planarity of the benzoxazole ring system. Furthermore, it would reveal intermolecular interactions in the solid state, such as hydrogen bonding involving the amino group, which dictates the crystal packing arrangement. nih.gov
Powder X-ray Diffraction (PXRD) for Polymorphism Studies
Powder X-ray Diffraction (PXRD) is a critical, non-destructive analytical technique used to investigate the crystalline nature of solid materials. It provides unique diffraction patterns, acting as a "fingerprint" for a specific crystalline solid. A primary application of PXRD in pharmaceutical and materials science is the identification and characterization of polymorphs—different crystalline forms of the same compound that can exhibit distinct physicochemical properties, including solubility, stability, and bioavailability.
The PXRD spectrum of a crystalline compound displays a series of diffraction peaks at specific angles (2θ), which are determined by the arrangement of atoms within the crystal lattice, as described by Bragg's Law. For a compound like this compound, the presence of different polymorphic forms would be indicated by distinct PXRD patterns. While specific PXRD data for this compound is not extensively detailed in publicly available literature, the analysis of related benzoxazole and polymer structures demonstrates the utility of this technique. For instance, PXRD analysis of sulfur-embedded benzoxazine (B1645224) polymers revealed a broad, amorphous pattern for the polymer backbone, overlaid with sharp diffraction peaks from crystalline elemental sulfur trapped within the matrix. researchgate.net This illustrates how PXRD can differentiate between amorphous and crystalline components within a sample.
The study of polymorphism is crucial for heterocyclic compounds like benzoxazoles, as subtle changes in crystal packing can significantly impact their material properties. Each polymorph, having a unique crystal lattice, will produce a characteristic set of diffraction peaks. Therefore, PXRD is the definitive method for polymorph screening, identification, and quality control during synthesis and formulation to ensure batch-to-batch consistency of the desired crystalline form.
Table 1: Application of PXRD for Crystalline Material Analysis
| Analytical Parameter | Description | Relevance to this compound |
|---|---|---|
| Peak Position (2θ) | Indicates the angle of diffraction, related to the d-spacing of crystal planes. | A unique set of peak positions would define a specific polymorph of the compound. |
| Peak Intensity | Proportional to the number of atoms in the diffracting planes. | Relative intensities are a key feature of the diffraction pattern "fingerprint". |
| Peak Broadening | Can indicate the presence of nanocrystalline domains or lattice strain. | Provides information on the crystallite size and degree of crystalline perfection. |
| Amorphous Halo | A broad, featureless signal indicating a lack of long-range atomic order. researchgate.net | Would be used to quantify the amorphous content versus crystalline polymorphs. |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is indispensable for the structural elucidation of molecules by identifying their functional groups. These methods probe the vibrational modes of a molecule, which are determined by the masses of the atoms and the strength of the chemical bonds connecting them.
Infrared (IR) Spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the molecule's vibrational transitions. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its distinct functional moieties. Studies on related benzoxazole and benzimidazole (B57391) structures provide a strong basis for assigning these bands. mdpi.comresearchgate.netnih.gov For example, the N-H stretching vibrations of the primary amine group are expected to appear in the 3300-3500 cm⁻¹ region. nih.gov The trifluoromethyl (CF₃) group, a strong electron-withdrawing group, will produce intense absorption bands typically in the 1100-1350 cm⁻¹ range due to C-F stretching vibrations. Aromatic C-H stretching is anticipated above 3000 cm⁻¹, while the C=N stretching of the oxazole ring is typically observed around 1640-1660 cm⁻¹. nih.govresearchgate.net
Raman Spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. Therefore, symmetric vibrations and bonds involving non-polar groups (like C-C in the aromatic ring) often produce strong Raman signals. For this compound, Raman spectroscopy would be particularly useful for characterizing the vibrations of the benzoxazole ring system and the C-S bonds in related benzothiazoles. researchgate.net
The combined use of IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule, confirming the presence of key functional groups and offering insights into the molecular structure. nih.govjmaterenvironsci.com
Table 2: Predicted Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique (IR/Raman) | Reference |
|---|---|---|---|---|
| Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 | IR, Raman | nih.govresearchgate.net |
| Amine (N-H) | Scissoring Bend | 1590 - 1650 | IR | nih.gov |
| Aromatic (C-H) | Stretch | 3000 - 3100 | IR, Raman | |
| Benzoxazole (C=N) | Stretch | 1640 - 1660 | IR, Raman | nih.govresearchgate.net |
| Benzoxazole (C-O-C) | Asymmetric Stretch | 1200 - 1275 | IR | |
| Aromatic (C=C) | Ring Stretch | 1450 - 1600 | IR, Raman | researchgate.net |
| Trifluoromethyl (C-F) | Symmetric & Asymmetric Stretch | 1100 - 1350 | IR | |
Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Properties
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. For aromatic and heterocyclic compounds like this compound, the absorption of photons promotes electrons from lower-energy molecular orbitals (like π and n) to higher-energy anti-bonding orbitals (π*).
The UV-Vis spectrum of the benzoxazole core is expected to show characteristic absorption bands. Studies on related 2-(2'-hydroxyphenyl)benzoxazole derivatives show maximum absorption wavelengths (λmax) in the UVA and UVB regions, ranging from 336 to 374 nm. scielo.br Other related structures, such as benzofurazan (B1196253) derivatives, exhibit distinct absorption bands around 262 nm and 337 nm. researchgate.net These absorptions are typically assigned to π→π* and n→π* electronic transitions within the conjugated aromatic system. The position and intensity of these bands are sensitive to the solvent polarity and the nature of substituents on the aromatic ring.
Fluorescence Spectroscopy measures the emission of light from a molecule after it has been electronically excited. Many benzoxazole derivatives are known to be fluorescent. researchgate.net After absorbing light and reaching an excited state, the molecule can relax by emitting a photon at a longer wavelength (a lower energy) than the absorbed light. This phenomenon, known as Stokes shift, is a key characteristic of a fluorescent compound. For example, some benzofurazan derivatives exhibit broad green-to-orange emission with peaks around 559 nm and 603 nm. researchgate.net The fluorescence quantum yield and lifetime are important photophysical parameters that quantify the efficiency and dynamics of the emission process. These properties are highly dependent on the molecular structure and its environment.
Table 3: Photophysical Properties of Related Benzoxazole and Benzofurazan Derivatives
| Compound Class | Absorption λmax (nm) | Emission λmax (nm) | Electronic Transition Type | Reference |
|---|---|---|---|---|
| 2-(2'-hydroxyphenyl)benzoxazoles | 336 - 374 | Not Reported | π→π* | scielo.br |
| 4-Nitrobenzofurazans | ~262, ~337 | ~559, ~603 | π→π, n→π (ICT) | researchgate.net |
| Benzothiazol-2-amine mixture | ~260, ~300 | Not Reported | π→π* | researchgate.net |
Chromatographic and Separation Science Techniques (e.g., HPLC, GC-MS) for Purity Assessment and Mixture Analysis
Chromatographic techniques are fundamental for the separation, identification, and quantification of compounds in a mixture, making them essential for assessing the purity of synthesized molecules like this compound.
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of non-volatile and thermally sensitive compounds. For benzoxazole derivatives, reversed-phase HPLC (RP-HPLC) is typically employed. In this mode, a non-polar stationary phase (e.g., C18 or C8) is used with a polar mobile phase, often a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol. nih.gov Purity assessment is performed by monitoring the column eluent with a detector, most commonly a UV-Vis detector set to a wavelength where the compound absorbs strongly (e.g., its λmax). The purity is determined by the percentage of the total peak area that corresponds to the main compound peak. A study on a related benzisothiazol derivative utilized an Agilent Poroshell 120 EC-C18 column with a water/acetonitrile gradient. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is suitable for volatile and thermally stable compounds. The analysis of polar compounds containing functional groups like amines can be challenging due to potential interactions with active sites in the GC system, leading to poor peak shape and recovery. gcms.cz For a molecule like this compound, derivatization of the amine group to a less polar moiety might be necessary to improve its chromatographic behavior. The mass spectrometer provides the mass-to-charge ratio (m/z) of the compound and its fragments, allowing for definitive identification and structural confirmation.
Table 4: Typical Chromatographic Methods for Analysis of Benzoxazole-Related Compounds
| Technique | Stationary Phase | Mobile Phase / Carrier Gas | Detection Method | Application | Reference |
|---|---|---|---|---|---|
| HPLC | C18 (Reversed-Phase) | Water/Acetonitrile or Methanol | UV-Vis, PDA, MS | Purity assessment, Quantification | nih.gov |
| HPLC (with derivatization) | C18 (Reversed-Phase) | Acetonitrile/Phosphate Buffer | Fluorescence | Trace-level quantification | researchgate.net |
| GC-MS | Phenyl-methylpolysiloxane (e.g., DB-5ms) | Helium | Mass Spectrometry (EI) | Identification, Impurity profiling (may require derivatization) | gcms.cz |
Emerging Trends and Future Directions in 7 Trifluoromethyl Benzo D Oxazol 2 Amine Research
Development of More Efficient and Sustainable Synthetic Routes
The demand for greener and more economical chemical processes has spurred research into advanced synthetic methodologies for producing benzoxazole (B165842) derivatives. Traditional methods often require harsh conditions, but modern approaches are focusing on sustainability and efficiency.
A significant development is the N-deprotonation–O-SNAr cyclization sequence, which allows for the synthesis of benzo[d]oxazoles from anilide precursors. nih.gov In this method, the trifluoromethyl group acts as an electron-withdrawing group to activate the ring for cyclization, although it is less potent than other groups like nitro or cyano, necessitating higher reaction temperatures of around 130 °C. nih.gov
To overcome such challenges and improve sustainability, new strategies are being explored. One promising method involves the condensation of amino(thio)phenols with trifluoroacetonitrile (B1584977) (CF3CN) generated in situ, which provides an efficient route to 2-trifluoromethyl benzoxazoles in high yields. rsc.org Furthermore, the principles of green chemistry are being applied through the use of ultrasound assistance and integrated continuous flow systems, which have been successfully used for related heterocyclic systems. nih.gov The use of recyclable catalysts, such as zinc oxide nanoparticles (ZnO-NPs), also represents a sustainable pathway for the cyclocondensation reactions that form the benzoxazole core, offering high yields in shorter reaction times. mdpi.comresearchgate.net
Table 7.1: Comparison of Synthetic Routes for Benzoxazole Derivatives To view the table, please click on the following button:
| Method | Key Reagents/Conditions | Advantages | Challenges/Notes |
|---|---|---|---|
| N-deprotonation–O-SNAr Cyclization | Anilide precursors, K2CO3, DMF, 130 °C | High yields from available precursors. | Requires high temperatures for CF3-substituted rings. nih.gov |
| Condensation with in situ CF3CN | Amino(thio)phenols, CF3CN source | New and efficient method with good to excellent yields. rsc.org | Relies on the generation and handling of trifluoroacetonitrile. |
| Ultrasound-Assisted Flow Synthesis | Tandem strategy using ultrasound and continuous flow | Sustainable, potentially higher yields and shorter reaction times. nih.gov | Technology is still emerging for this specific compound class. |
| Nanoparticle Catalysis | ZnO-NPs, cyclocondensation | Eco-friendly, recyclable catalyst, high product yield. mdpi.comresearchgate.net | Catalyst synthesis and separation steps are required. |
Exploration of Unprecedented Reactivity and Novel Chemical Transformations
The unique electronic properties of 7-(Trifluoromethyl)benzo[d]oxazol-2-amine, stemming from the electron-withdrawing trifluoromethyl group and the nucleophilic amine, create opportunities for novel chemical reactions. Research into the reactivity of the benzoxazole scaffold has revealed pathways to more complex molecular architectures.
A noteworthy example is the thermal ring transformation of related benzoxazole derivatives. Benzo[d]oxazol-2-yl(aryl)methanimines, synthesized from dithiazole precursors, have been shown to undergo an unprecedented dimerization to form substituted imidazole (B134444) derivatives. mdpi.com This transformation involves the opening of one benzoxazole ring and a subsequent intermolecular nucleophilic attack to form the new imidazole ring, showcasing the latent reactivity of the benzoxazole system. mdpi.com Such novel transformations highlight the potential of using this compound as a building block for constructing diverse and complex heterocyclic systems that are otherwise difficult to access.
Table 7.2: Novel Chemical Transformations of Benzoxazole Scaffolds To view the table, please click on the following button:
| Transformation Type | Key Intermediates/Products | Significance |
|---|---|---|
| Thermal Dimerization | Benzo[d]oxazol-2-yl(aryl)methanimines → Substituted imidazoles | Unprecedented reaction pathway demonstrating the ability to form complex imidazoles from benzoxazole precursors. mdpi.com |
| Gram-Scale Functionalization | 2-Trifluoromethyl benzoxazole | Demonstrates utility as a robust intermediate for further chemical synthesis and derivatization. rsc.org |
Integration into Advanced Smart Materials and Responsive Systems
The benzoxazole core is a key component in the development of functional organic materials. These compounds are recognized as valuable precursors for materials with applications in electronics and spintronics. mdpi.com The introduction of a trifluoromethyl group in this compound is expected to impart unique properties such as enhanced thermal stability, hydrophobicity, and specific electronic characteristics.
These properties make it a candidate for integration into "smart" materials—materials that respond to external stimuli like light, heat, or chemical changes. For instance, its derivatives could be incorporated into polymer backbones to create responsive sensors or actuators. The inherent fluorescence of many benzoxazole compounds could be tuned by the trifluoromethyl group, opening doors for applications in organic light-emitting diodes (OLEDs) or as fluorescent probes for biological imaging.
Table 7.3: Potential Applications in Advanced Materials To view the table, please click on the following button:
| Material/System Type | Role of 7-(CF3)-Benzoxazol-2-amine | Desired Property |
|---|---|---|
| Responsive Polymers | Monomeric unit within a polymer chain | Stimuli-responsive changes in conformation or solubility. |
| Organic Electronics | Component in active layer of devices | Enhanced charge transport, thermal stability, and specific emission spectra for OLEDs or spintronics. mdpi.com |
| Chemical Sensors | Fluorescent probe or active sensor surface | Selective detection of analytes through changes in fluorescence or electronic signal. |
Synergistic Approaches with Artificial Intelligence and Machine Learning for Compound Design and Predictive Modeling
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing medicinal chemistry and materials science. For a scaffold like this compound, these computational tools can dramatically accelerate the design and discovery process.
Researchers are using molecular docking programs like AutoDock Vina to simulate how derivatives of the closely related benzo[d]thiazol-2-amine bind to biological targets, such as the Human Epidermal growth factor receptor (HER) enzyme. nih.gov These simulations predict binding affinities and interaction modes, helping to prioritize which novel compounds to synthesize for testing as potential therapeutic agents. nih.govnih.gov Beyond docking, scientists develop 3D-pharmacophore and quantitative structure-activity relationship (3D-QSAR) models. researchgate.net These models learn from the chemical structures and biological activities of known benzo[d]oxazol-2(3H)-one derivatives to predict the potency and selectivity of new, unsynthesized molecules, thereby guiding the design of more effective compounds. researchgate.net
Table 7.4: Computational Approaches in Benzoxazole Derivative Design To view the table, please click on the following button:
| Tool/Method | Application | Predicted Outcome/Parameter |
|---|---|---|
| Molecular Docking (e.g., AutoDock Vina) | Predicting binding of derivatives to protein targets (e.g., HER enzyme). nih.gov | Binding affinity (kcal/mol), interaction modes, hydrogen bonding. nih.gov |
| 3D-Pharmacophore Modeling | Identifying essential structural features for biological activity. researchgate.net | Spatial arrangement of features like hydrogen bond acceptors, hydrophobic groups. |
| 3D-QSAR Models | Correlating 3D structural properties with biological activity. researchgate.net | Predictive models for the inhibitory activity (e.g., IC50) of new compounds. |
Interdisciplinary Research with Other Scientific Domains (e.g., catalysis, photochemistry, materials engineering)
The future of research on this compound lies in collaboration across scientific disciplines. The development of this compound is no longer confined to synthetic chemistry but extends into materials engineering, catalysis, and photochemistry.
In catalysis, for example, the synthesis of benzoxazoles is being improved through the use of materials science innovations like ZnO nanoparticles, which act as efficient and recyclable catalysts. mdpi.comresearchgate.net In materials engineering, the unique properties of fluorinated benzoxazoles are being harnessed to create novel functional materials for electronics. mdpi.com Future research will likely explore the photochemical properties of this compound, such as its photostability and potential for use in photodynamic therapy or as a photoinitiator, areas where fluorinated compounds often exhibit interesting behavior. This cross-pollination of ideas and techniques is essential for unlocking the full technological potential of this versatile chemical scaffold.
Table 7.5: Interdisciplinary Research Opportunities To view the table, please click on the following button:
| Scientific Domain | Research Focus | Potential Impact |
|---|---|---|
| Catalysis | Development of novel catalysts for efficient synthesis. | Greener, more cost-effective production of benzoxazole derivatives. mdpi.com |
| Photochemistry | Investigation of light-induced reactions and properties. | Applications in photomedicine, photo-responsive materials, or photocatalysis. |
| Materials Engineering | Incorporation into polymers, composites, and electronic devices. | Creation of advanced materials with tailored thermal, electronic, and optical properties. mdpi.com |
Q & A
Q. What are the optimal synthetic routes for 7-(Trifluoromethyl)benzo[d]oxazol-2-amine, and how can reaction yields be improved?
Methodological Answer: The synthesis of benzoxazole derivatives typically involves cyclization reactions between substituted anilines and thiocyanate reagents under acidic conditions . For this compound, a modified approach using 2-amino-4-(trifluoromethyl)phenol as a precursor could be employed. Key steps include:
- Cyclization : Reacting the precursor with cyanogen bromide (BrCN) in ethanol under reflux (70–80°C) for 6–8 hours .
- Purification : Use column chromatography with a hexane:CH₂Cl₂ (8:2) solvent system to isolate the product (Rf ≈ 0.38–0.48) .
To optimize yields: - Monitor reaction progress via TLC every 30 minutes.
- Adjust stoichiometric ratios (e.g., 1.2 equivalents of BrCN to minimize side products) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer: Use a combination of analytical techniques:
- FTIR : Confirm the presence of oxazole C=N stretching (1622–1650 cm⁻¹) and trifluoromethyl C-F vibrations (1100–1271 cm⁻¹) .
- ¹H NMR : Look for aromatic protons in the δ 7.0–8.5 ppm range and the absence of primary amine signals (δ < 6.0 ppm) .
- Mass Spectrometry : Compare the observed [M+H]⁺ peak with theoretical values (e.g., m/z 229.08 for C₈H₅F₃N₂O) using high-resolution instruments like Orbitrap Fusion Lumos .
Q. What preliminary biological assays are suitable for evaluating the bioactivity of this compound?
Methodological Answer:
- Antimicrobial Screening : Use the agar diffusion method against E. coli and S. aureus at concentrations of 10–100 µg/mL .
- Anticancer Potential : Perform MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations after 48-hour exposure .
- Docking Studies : Simulate binding interactions with target proteins (e.g., EGFR kinase) using AutoDock Vina, focusing on the trifluoromethyl group’s hydrophobic interactions .
Advanced Research Questions
Q. How can computational methods enhance the design of this compound derivatives with improved bioactivity?
Methodological Answer:
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to predict feasible synthetic routes and transition states .
- Molecular Dynamics (MD) Simulations : Analyze ligand-protein stability over 100 ns trajectories in GROMACS, focusing on hydrogen bonding and π-π stacking interactions .
- QSAR Models : Train machine learning algorithms on bioactivity datasets to correlate substituent effects (e.g., electron-withdrawing groups at the 7-position) with inhibitory potency .
Q. What experimental strategies resolve contradictions in observed vs. predicted spectroscopic data?
Methodological Answer:
- Dynamic NMR : Resolve tautomeric equilibria (e.g., amine-imine interconversion) by acquiring spectra at variable temperatures (25–80°C) .
- Isotopic Labeling : Synthesize ¹⁵N-labeled analogs to confirm nitrogen environments via 2D HSQC NMR .
- Crystallography : Obtain single-crystal X-ray structures to validate bond lengths/angles, especially for the trifluoromethyl-oxazole junction .
Q. How can researchers optimize the compound’s pharmacokinetic properties without compromising bioactivity?
Methodological Answer:
- Lipophilicity Adjustment : Introduce polar substituents (e.g., -OH or -OMe) at the 5-position to improve solubility, as shown in analogs like N-(4-methoxyphenyl)-7-methylbenzo[d]oxazol-2-amine (logP reduction from 3.2 to 2.5) .
- Metabolic Stability : Conduct microsomal assays (e.g., rat liver microsomes) to identify metabolic hotspots. Fluorine substitution at the 4-position can block CYP450-mediated oxidation .
- Permeability : Use Caco-2 cell monolayers to assess intestinal absorption, targeting a Papp > 1 × 10⁻⁶ cm/s .
Q. What advanced separation techniques are recommended for purifying trace impurities in this compound?
Methodological Answer:
- HPLC-MS : Employ a C18 column with a gradient elution (ACN:H₂O + 0.1% formic acid) to separate isomers (e.g., 5- vs. 7-substituted byproducts) .
- Prep-TLC : Use silica gel GF₂₅₄ plates with CHCl₃:MeOH (9:1) for small-scale purification of oxidation byproducts .
- Crystallization Screening : Test solvents like ethyl acetate/hexane mixtures to isolate polymorphs with higher stability .
Q. How should researchers address discrepancies between in vitro and in vivo bioactivity results?
Methodological Answer:
- Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂) and bioavailability in rodent models. Poor in vivo activity may stem from rapid clearance (e.g., t₁/₂ < 1 hour) .
- Metabolite Identification : Use LC-HRMS to detect phase I/II metabolites. For example, hydroxylation at the benzoxazole ring could deactivate the compound .
- Formulation Optimization : Encapsulate the compound in PEGylated liposomes to enhance tumor targeting and reduce off-site toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
